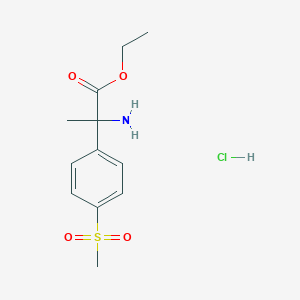

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride

Descripción

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4) is a synthetic organic compound with the molecular formula C₁₂H₁₈ClNO₄S (molecular weight: 307.79 g/mol) . It features a propanoate ester backbone substituted with an amino group and a 4-methanesulfonylphenyl moiety, forming a hydrochloride salt. The methanesulfonyl (mesyl) group is a strong electron-withdrawing substituent, which may enhance stability and influence solubility or receptor-binding properties.

Propiedades

IUPAC Name |

ethyl 2-amino-2-(4-methylsulfonylphenyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S.ClH/c1-4-17-11(14)12(2,13)9-5-7-10(8-6-9)18(3,15)16;/h5-8H,4,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNAMILOUSKVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C1=CC=C(C=C1)S(=O)(=O)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-52-0 | |

| Record name | ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride typically involves the reaction of ethyl 2-bromo-2-(4-methanesulfonylphenyl)propanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high purity and yield. The final product is then purified using techniques like recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate.

Substitution: Formation of substituted amino derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride is widely used in scientific research due to its versatile properties:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mecanismo De Acción

The mechanism of action of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride with analogous compounds:

Pharmacological and Industrial Relevance

- The target compound’s mesyl group, however, lacks direct evidence of immunomodulatory activity.

- Antidepressant Impurities: Venlaflaxine-related impurities (e.g., 50822-98-5) highlight the role of aryl-substituted amino esters in central nervous system drug metabolism, though the mesyl group’s electron-withdrawing nature may limit blood-brain barrier penetration compared to methoxy groups .

Actividad Biológica

Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride, also known as rac-ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound's structure features a propanoate backbone with a methanesulfonyl group attached to the phenyl ring. The synthesis typically involves several steps, including the reaction of 4-(methylsulfonyl)benzaldehyde with aminoacetic acid under basic conditions to yield the desired product. The overall yield can vary depending on the specific synthetic route employed.

Synthesis Overview

| Step | Reactants | Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | 4-(Methylsulfonyl)benzaldehyde, 2-aminoacetic acid | Potassium carbonate, ethanol | rac-2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid | 55% |

| 2 | rac-2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoic acid, sulfuric acid | Reflux for 30 min | Ethyl ester of target compound | Varies |

Biological Activity

This compound exhibits a range of biological activities due to its structural properties. Its interactions with various biological targets suggest potential therapeutic applications.

- Neurotransmitter Modulation : Preliminary studies indicate that the compound may influence neurotransmitter systems, particularly those involving glutamate and GABA receptors. This modulation could lead to effects on mood regulation and cognitive functions.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can alter biochemical processes, making it a candidate for further exploration in drug development.

- Receptor Binding : this compound may bind to specific receptors, affecting their signaling pathways. This interaction is crucial for understanding its pharmacological profile.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic: What synthetic methodologies are optimal for producing Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or esterification reactions. For example, substituting a halogen atom (e.g., chlorine) in ethyl 2-chloro-2-(4-methanesulfonylphenyl)propanoate with an amino group under basic conditions (e.g., using NH₃ or protected amines). Reaction parameters such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF, DMF), and stoichiometry of reagents critically impact yield and purity . Optimizing these conditions via Design of Experiments (DoE) is recommended to minimize side products like hydrolyzed esters or undesired stereoisomers .

Advanced: How can researchers resolve contradictory data on the compound’s biological activity across different in vitro assays?

Contradictions may arise from variations in assay conditions (e.g., pH, ion strength) or target specificity. For example, discrepancies in IC₅₀ values for enzyme inhibition could stem from differences in cofactor availability or competing substrates. Methodological solutions include:

- Standardized assay protocols : Ensure consistent buffer systems (e.g., PBS vs. Tris-HCl) and temperature controls .

- Orthogonal validation : Cross-validate using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity .

- Statistical rigor : Apply multivariate analysis to account for batch effects or inter-lab variability .

Basic: What analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the methanesulfonyl group (δ ~3.0 ppm for CH₃SO₂) and ester moiety (δ ~1.3 ppm for CH₃CH₂) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 348.08) and detects impurities like de-esterified byproducts .

- HPLC with chiral columns : Essential for verifying enantiomeric purity, as racemization can occur during synthesis .

Advanced: What strategies are recommended for probing enantiomer-specific interactions with biological targets?

- Chiral resolution : Use preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak® IC) to isolate (R)- and (S)-enantiomers .

- Molecular docking : Compare enantiomers’ binding modes to targets (e.g., kinases, GPCRs) using software like AutoDock Vina, guided by crystallographic data of analogous compounds .

- Pharmacological profiling : Assess enantiomers separately in functional assays (e.g., cAMP accumulation for GPCR activity) to identify stereospecific effects .

Basic: How does the methanesulfonyl group influence the compound’s physicochemical properties compared to analogs with hydroxyl or halogen substituents?

The methanesulfonyl group (-SO₂CH₃) enhances:

- Electron-withdrawing effects : Stabilizes negative charges in transition states, increasing reactivity in nucleophilic substitutions .

- Solubility : Higher polarity improves aqueous solubility (logP ~1.5) vs. hydrophobic halogenated analogs (logP ~2.8) .

- Target binding : Sulfonyl groups often form hydrogen bonds with Lys/Arg residues in enzymes, unlike hydroxyl or halogen substituents .

Advanced: How can researchers address discrepancies in metabolic stability data between liver microsomes and in vivo models?

- Species-specific metabolism : Human vs. rodent CYP450 isoforms may metabolize the compound differently. Use species-matched microsomes for preclinical studies .

- Prodrug considerations : Ethyl ester hydrolysis in vivo (via esterases) may alter bioavailability; monitor plasma metabolites via LC-MS/MS .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to quantify accumulation in organs like the liver or brain .

Basic: What computational tools are suitable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- ADMET Predictor™ : Estimates permeability (e.g., Caco-2), plasma protein binding, and CYP inhibition .

- SwissADME : Validates drug-likeness via Lipinski’s Rule of Five and bioavailability scores .

- TOPKAT : Predicts toxicity endpoints (e.g., mutagenicity) using QSAR models .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action when structural analogs show divergent pharmacological profiles?

- Target deconvolution : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification .

- CRISPR-Cas9 knockout screens : Identify genes whose ablation nullifies the compound’s effect (e.g., kinase inhibitors in cancer cell lines) .

- Pathway analysis : Integrate transcriptomic (RNA-seq) and phosphoproteomic data to map signaling cascades affected by the compound .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

- Storage : -20°C under inert gas (argon) to prevent hydrolysis of the ester group .

- Handling : Use anhydrous solvents (e.g., dry DMSO) for stock solutions to avoid precipitation .

- Stability monitoring : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Advanced: How can researchers reconcile conflicting crystallographic and NMR data regarding the compound’s conformation in solution vs. solid state?

- Molecular dynamics (MD) simulations : Model conformational flexibility in solution and compare to crystal structures .

- NOESY NMR : Detect through-space proton-proton interactions to validate solution-phase conformation .

- Variable-temperature XRD : Analyze thermal motion in crystals to infer dynamic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.